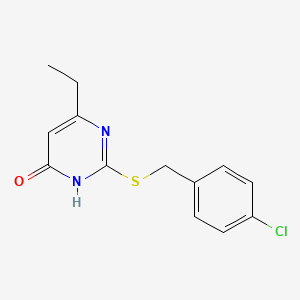
2-((4-chlorobenzyl)thio)-6-ethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-chlorobenzyl)thio)aniline” is similar to the one you’re asking about . It has a linear formula of C13 H12 Cl N S .
Molecular Structure Analysis
The molecular structure of a similar compound, “[(4-chlorobenzyl)thio]acetic acid”, has a molecular weight of 216.68 .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various spectroscopic techniques. For instance, ethers and epoxides typically have a strong C-O stretch between 1000 and 1300 1/cm . Hydrogens on carbon adjacent to the ether show up in the region of 3.4-4.5 ppm .
Physical And Chemical Properties Analysis
The compound “[(4-chlorobenzyl)thio]acetic acid” is a white crystalline solid . It is not easily soluble in water but can dissolve in organic solvents like alcohols and ethers . Its melting point is approximately 83-85°C , and its pH value is around 4-5 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to “2-((4-chlorobenzyl)thio)-6-ethylpyrimidin-4(3H)-one”, such as benzothiazole-2-thiol derivatives, have been synthesized and evaluated for their potential as anticancer agents . For instance, pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum inhibitory activities . One of these compounds displayed potent anticancer activity on various human cancer cell lines and was found to induce apoptosis in HepG2 cancer cells .
Antibacterial Activity
2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines derivatives, which are analogues of the compound , have been synthesized and evaluated for their antibacterial activity . These compounds were found to possess significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .
Antimalarial Activity
The 4(3H)-quinazolinone, a heterocycle similar to the one in your compound, has been found to have broad applications including antimalarial activity .
Antitumor Activity
The 4(3H)-quinazolinone has also been found to have antitumor activity .
Anticonvulsant Activity
The 4(3H)-quinazolinone has been found to have anticonvulsant activity .
Fungicidal Activity
The 4(3H)-quinazolinone has been found to have fungicidal activity .
Antimicrobial Activity
The 4(3H)-quinazolinone has been found to have antimicrobial activity .
Anti-inflammatory Activity
The 4(3H)-quinazolinone has been found to have anti-inflammatory activity .
Safety and Hazards
The compound “[(4-chlorobenzyl)thio]acetic acid” is an organic compound with a certain level of toxicity . During usage, appropriate protective measures should be taken, such as wearing gloves and goggles, avoiding skin and eye contact, and avoiding inhalation of its vapor . In case of accidental contact or inhalation, immediate medical attention is required .
Zukünftige Richtungen
The compound “[(4-chlorobenzyl)thio]acetic acid” is an important organic synthesis intermediate, often used in organic synthesis reactions . It can be used in the pharmaceutical field for the synthesis of drugs and other organic compounds . Additionally, it is also used in industries such as dyes and rubber additives .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABUXINRMRGMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzyl)thio)-6-ethylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

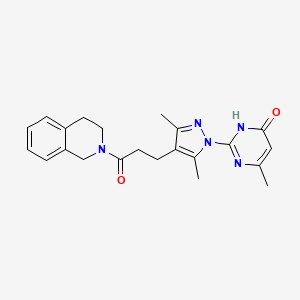
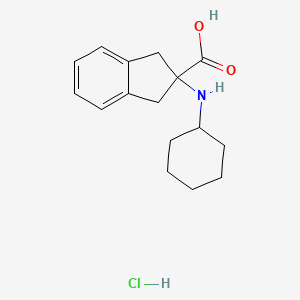
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
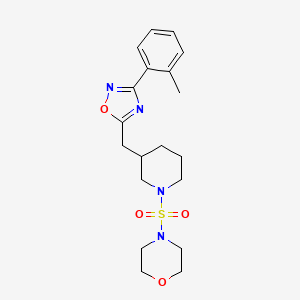
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)
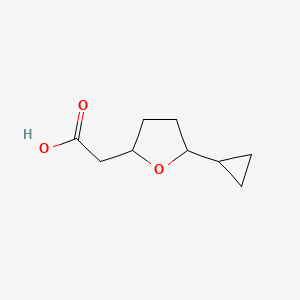
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)
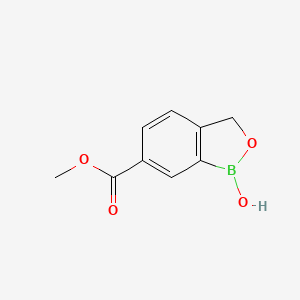
![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)
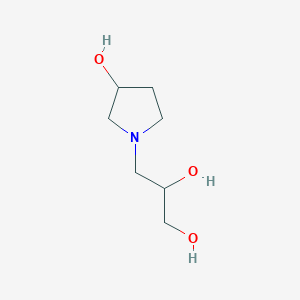
![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)
![3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2633684.png)
![2-Amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one](/img/structure/B2633685.png)